molecular formula C15H19F2N3 B11740757 [(2,5-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

[(2,5-difluorophenyl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11740757
M. Wt: 279.33 g/mol
InChI Key: KRFMMWUTONWFRK-UHFFFAOYSA-N
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Description

(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes:

    Formation of the 2,5-difluorophenylmethyl intermediate: This can be achieved through halogenation reactions, where a phenyl ring is substituted with fluorine atoms at the 2 and 5 positions.

    Synthesis of the 1-(2-methylpropyl)-1H-pyrazole intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling of the intermediates: The final step involves coupling the 2,5-difluorophenylmethyl intermediate with the 1-(2-methylpropyl)-1H-pyrazole intermediate using a suitable amine coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate binding sites and molecular recognition processes.

Medicine

In medicinal chemistry, (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding pockets, forming hydrogen bonds, hydrophobic interactions, or van der Waals forces with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (2,5-dichlorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine

Uniqueness

(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of both fluorine atoms and the pyrazole ring. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the pyrazole ring can provide specific binding interactions with biological targets. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-[1-(2-methylpropyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C15H19F2N3/c1-11(2)10-20-6-5-14(19-20)9-18-8-12-7-13(16)3-4-15(12)17/h3-7,11,18H,8-10H2,1-2H3

InChI Key

KRFMMWUTONWFRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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